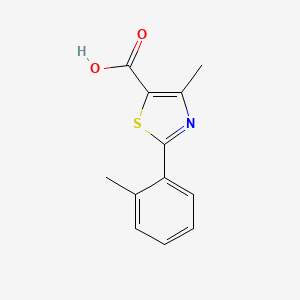
N-phenylindoline-5-sulfonamide
描述
N-phenylindoline-5-sulfonamide is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory activity against acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme involved in lipid metabolism. The inhibition of MGAT2 has potential therapeutic applications in the treatment of obesity and metabolic diseases .
作用机制
Target of Action
N-phenylindoline-5-sulfonamide primarily targets Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2), a key enzyme involved in lipid metabolism . MGAT2 has been identified as a potential therapeutic target for obesity and metabolic diseases .
Mode of Action
this compound acts as a potent inhibitor of MGAT2 . It binds to the active site of the enzyme, thereby preventing it from catalyzing the acylation of monoacylglycerol, a crucial step in the synthesis of diacylglycerol and triacylglycerol . This compound exhibits excellent selectivity, with a greater than 30,000-fold preference for MGAT2 over related acyltransferases (MGAT3, DGAT1, DGAT2, and ACAT1) .
Biochemical Pathways
By inhibiting MGAT2, this compound disrupts the normal flow of the lipid metabolism pathway . This results in a decrease in the synthesis of diacylglycerol and triacylglycerol, which are key components of lipid droplets and very low-density lipoproteins .
Pharmacokinetics
this compound exhibits high oral bioavailability (F = 52%, mouse), indicating that a significant proportion of the orally administered dose reaches systemic circulation . The compound’s potent inhibitory activity (IC50 = 3.4 nM) and favorable pharmacokinetic profile make it a promising candidate for oral administration .
Result of Action
The inhibition of MGAT2 by this compound leads to a reduction in the levels of circulating triacylglycerol . In a mouse oral fat tolerance test, oral administration of this compound effectively suppressed the elevation of plasma triacylglycerol levels .
生化分析
Biochemical Properties
N-phenylindoline-5-sulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. The primary target of this compound is MGAT2, where it exhibits high potency with an IC50 value of 1.0 nM . This interaction is highly selective, with this compound showing over 30,000-fold selectivity against related acyltransferases such as MGAT3, DGAT1, DGAT2, and ACAT1 . The nature of these interactions involves the binding of this compound to the active site of MGAT2, thereby inhibiting its enzymatic activity and preventing the formation of monoacylglycerol from diacylglycerol .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In adipocytes, the compound inhibits the synthesis of triacylglycerol, leading to reduced lipid accumulation . This inhibition also affects cell signaling pathways related to lipid metabolism, such as the activation of AMP-activated protein kinase (AMPK) and the downregulation of sterol regulatory element-binding proteins (SREBPs) . Additionally, this compound influences gene expression by modulating the transcription of genes involved in lipid biosynthesis and storage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of MGAT2, where it acts as a competitive inhibitor . This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity . Furthermore, this compound has been shown to induce conformational changes in MGAT2, stabilizing the enzyme in an inactive state . This inhibition leads to a decrease in the synthesis of monoacylglycerol and subsequent triacylglycerol, impacting overall lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of MGAT2 activity and persistent reductions in lipid accumulation in cells . The compound’s effects may diminish over time due to potential adaptive responses in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MGAT2 activity without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. The compound interacts with MGAT2, inhibiting the conversion of diacylglycerol to monoacylglycerol . This inhibition affects the overall metabolic flux of lipid biosynthesis, leading to reduced levels of triacylglycerol and other lipid intermediates . Additionally, this compound may influence the activity of other enzymes and cofactors involved in lipid metabolism, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in lipid-rich tissues, such as adipose tissue and the liver . This localization is facilitated by its lipophilic nature, allowing it to readily partition into lipid membranes and compartments . The distribution of this compound within cells is also influenced by its binding to intracellular proteins, which may affect its overall bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized to the endoplasmic reticulum (ER), where MGAT2 is predominantly found . This localization is crucial for its inhibitory effects, as it allows this compound to directly interact with MGAT2 in its native environment . Additionally, the compound may undergo post-translational modifications that target it to specific subcellular compartments, further enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylindoline-5-sulfonamide involves several steps. One common method starts with the reaction of 5-bromoindoline with tert-butyl dicarbonate (Boc2O) to form tert-butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate. This intermediate is then reacted with benzylsulfanyl to produce tert-butyl 5-(benzylsulfanyl)-2,3-dihydro-1H-indole-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations .
化学反应分析
Types of Reactions
N-phenylindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
N-phenylindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: The compound’s inhibitory activity against MGAT2 makes it a valuable tool in studying lipid metabolism and related biological processes.
Medicine: Due to its potential therapeutic effects, this compound is being investigated for the treatment of obesity and metabolic diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
相似化合物的比较
Similar Compounds
Similar compounds to N-phenylindoline-5-sulfonamide include:
- N-phenylbenzenesulfonamide
- This compound derivatives with various substituents
Uniqueness
This compound is unique due to its high selectivity and potency as an MGAT2 inhibitor. It exhibits greater than 30,000-fold selectivity against related acyltransferases, making it a highly specific tool for studying MGAT2-related pathways .
属性
IUPAC Name |
N-phenyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-19(18,16-12-4-2-1-3-5-12)13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15-16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBRPHQRCHBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for N-phenylindoline-5-sulfonamide derivatives and how does this relate to their potential therapeutic application?
A1: this compound derivatives act as potent and selective inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) [, ]. MGAT2 is an enzyme involved in the synthesis of triglycerides, playing a crucial role in dietary fat absorption and lipid metabolism. By inhibiting MGAT2, these compounds effectively suppress the elevation of plasma triglyceride levels [], suggesting potential therapeutic applications for obesity and metabolic diseases like type 2 diabetes.
Q2: How does the structure of this compound derivatives influence their potency and selectivity towards MGAT2?
A2: Research indicates that the position and nature of the hydrophobic group significantly influence the inhibitory activity of this compound derivatives []. Shifting the hydrophobic group to an adjacent position and introducing a bicyclic central core to restrict the substituent orientation led to a significant improvement in MGAT2 inhibitory potency []. Furthermore, specific modifications, such as the introduction of fluorine atoms, contributed to enhanced potency and favorable pharmacokinetic properties, including oral bioavailability []. This highlights the crucial role of structure-activity relationship (SAR) studies in optimizing compound design for desirable pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


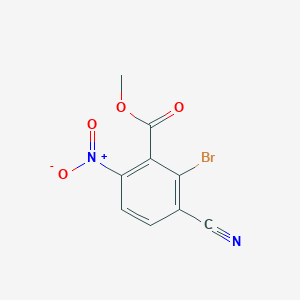
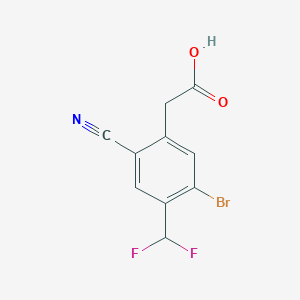
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)
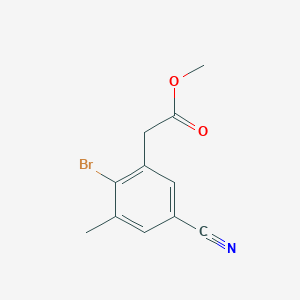
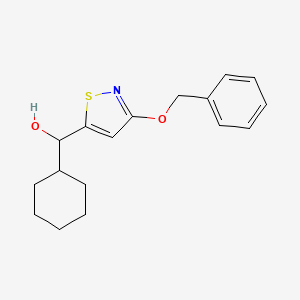
![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)
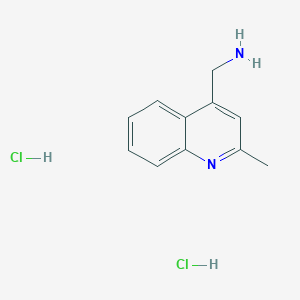
![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

amine](/img/structure/B1417214.png)
